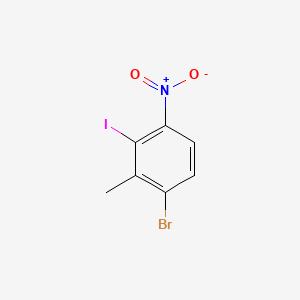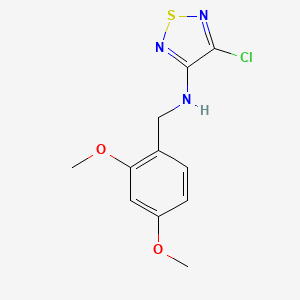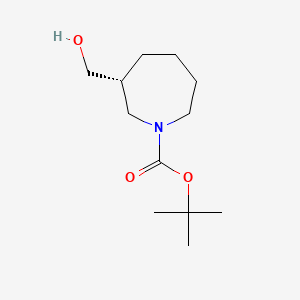![molecular formula C9H8N2O2 B13913229 7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13913229.png)
7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a methoxy group at the 7th position and a carboxaldehyde group at the 1st position
Métodos De Preparación
The synthesis of 7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde typically involves cyclocondensation reactions. One common synthetic route starts with the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the imidazo[1,5-a]pyridine core. The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Análisis De Reacciones Químicas
7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Aplicaciones Científicas De Investigación
7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The pathways involved depend on the specific biological context and the target molecule .
Comparación Con Compuestos Similares
7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
7-Methoxyimidazo[1,2-a]pyridine: Similar in structure but with different positional isomerism, leading to different chemical and biological properties.
7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, resulting in different reactivity and applications.
7-Methylimidazo[1,2-a]pyridine:
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
7-methoxyimidazo[1,5-a]pyridine-1-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-2-3-11-6-10-8(5-12)9(11)4-7/h2-6H,1H3 |
Clave InChI |
CRPUXYYEVQCMPJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(N=CN2C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


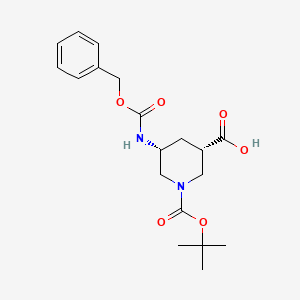
![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)

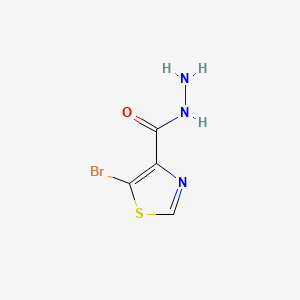
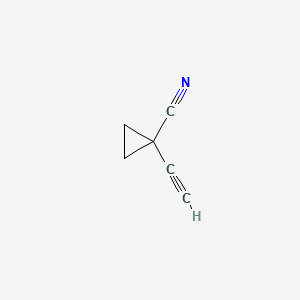
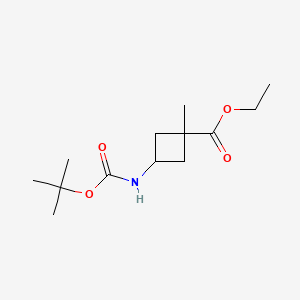
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)
![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)
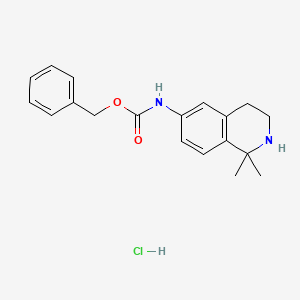
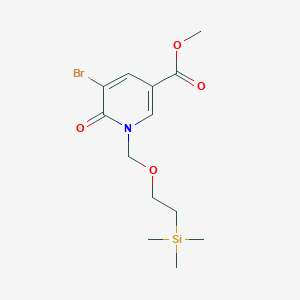
![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)
